molecular formula C18H16BrN3O3 B7692232 2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No.: B7692232
M. Wt: 402.2 g/mol
InChI Key: JONAKBCGGFWXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its wide range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on 2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is to investigate its potential as a treatment for various types of cancer. Another potential direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to understand the exact mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 2-bromo-N-(2-hydroxyethyl)benzamide with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a suitable catalyst. The reaction proceeds via nucleophilic substitution and results in the formation of the desired product.

Scientific Research Applications

2-bromo-N-(1-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Properties

IUPAC Name

2-bromo-N-[1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-11(20-17(23)12-7-3-5-9-14(12)19)18-21-16(22-25-18)13-8-4-6-10-15(13)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONAKBCGGFWXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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